molecular formula C22H19FN4O3 B2886330 2-(2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1112418-60-6

2-(2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2886330
CAS RN: 1112418-60-6
M. Wt: 406.417
InChI Key: FCFHJVBFPYKHQH-UHFFFAOYSA-N
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Description

2-(2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with similar structural features, specifically those incorporating the pyridazin-3(2H)-one core and 1,3,4-oxadiazole motifs, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant activity against a variety of bacterial and fungal strains. The incorporation of various substituents into the core structure plays a crucial role in modulating their biological activity, showcasing the potential of such compounds in the development of new antimicrobial agents (Abou-Elmagd et al., 2015).

Anticancer and Antiangiogenic Properties

Pyridazinone derivatives, particularly those modified with specific substituents such as fluorophenyl groups, have been explored for their anticancer and antiangiogenic activities. These compounds have been assessed against various human cancer cell lines, showing promising inhibitory effects. The studies suggest that structural modifications can significantly influence their biological activities, indicating the potential of such molecules in cancer research and therapy (Kamble et al., 2015).

Antioxidant Properties

The antioxidant capacity of compounds bearing the 1,3,4-oxadiazole and pyridazin-3(2H)-one units has also been investigated. These studies reveal that certain derivatives exhibit potent radical scavenging activities, comparable or superior to standard antioxidants. This highlights their potential application in the development of novel antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Kerimov et al., 2012).

Drug Delivery Systems

The development of drug delivery systems using pyridazinone derivatives has been explored to improve the bioavailability and therapeutic efficacy of hydrophobic drugs. Studies have shown that encapsulating such compounds in micellar formulations can enhance their solubility, pharmacokinetic profiles, and anticancer activity in vivo. This suggests the potential of pyridazinone derivatives in the formulation of more effective and safer drug delivery vehicles (Jin et al., 2015).

properties

IUPAC Name

2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFHJVBFPYKHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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